(Methylsulfamoyl)amine
Overview
Description
(Methylsulfamoyl)amine, also known as N-methylsulfamide, is an organic compound with the molecular formula CH6N2O2S . It has a molecular weight of 110.14 . It is a solid substance that is stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of amines, such as (Methylsulfamoyl)amine, can be achieved through various methods. One common method involves the reduction of nitriles or amides and nitro compounds . Other reactions include S N 2 reactions of alkyl halides with ammonia or other amines, and nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide . Another method involves the reductive amination of aldehydes or ketones .
Molecular Structure Analysis
The molecular structure of (Methylsulfamoyl)amine can be represented by the InChI code 1S/CH6N2O2S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5)
. The InChI key for this compound is NOXPGSDFQWSNSW-UHFFFAOYSA-N
.
Chemical Reactions Analysis
Amines, including (Methylsulfamoyl)amine, can undergo a variety of chemical reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide . Another notable reaction is the Hofmann elimination, which converts an amine into an alkene .
Physical And Chemical Properties Analysis
(Methylsulfamoyl)amine is a solid substance . It is stored in a dry environment at temperatures between 2-8°C .
Scientific Research Applications
Renewable Energy
(Methylsulfamoyl)amine: has potential applications in the field of renewable energy. It could be used in the development of energy storage systems, such as batteries and supercapacitors, or in the synthesis of materials for solar cells, contributing to the advancement of sustainable energy technologies.
Each of these applications demonstrates the versatility and importance of (Methylsulfamoyl)amine in scientific research and industrial processes. The ongoing exploration of its properties and potential uses continues to open new avenues for innovation across various fields .
Mechanism of Action
Target of Action
(Methylsulfamoyl)amine is a chemical compound with a wide range of applications in the synthesis of natural products, fine chemicals, pharmaceuticals, and key intermediates . It is an important intermediate in the production of Rosuvastatin Calcium, a selective HMG-CoA reductase inhibitor . This suggests that the primary target of (Methylsulfamoyl)amine could be the HMG-CoA reductase enzyme, which plays a crucial role in cholesterol biosynthesis.
Pharmacokinetics
Its physical properties such as its molecular weight (11014) and predicted boiling point (2290±230 °C) suggest that it might have good bioavailability .
Action Environment
The action, efficacy, and stability of (Methylsulfamoyl)amine could be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For instance, it is recommended to be stored at room temperature in a sealed, dry environment , suggesting that moisture and high temperatures might affect its stability.
Safety and Hazards
(Methylsulfamoyl)amine is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Future Directions
(Methylsulfamoyl)amine has been used in research studies, such as the one on the effects of different fermentation methods on the quality and microbial diversity of passion fruit wine . In this study, the amines in controlled fermentation (CF) and natural fermentation (NF) showed a trend of decreasing gradually, and the contents of (methylsulfamoyl)amine decreased gradually with fermentation . This suggests potential applications of (Methylsulfamoyl)amine in the field of food science and technology.
properties
IUPAC Name |
(sulfamoylamino)methane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH6N2O2S/c1-3-6(2,4)5/h3H,1H3,(H2,2,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXPGSDFQWSNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30524325 | |
Record name | N-Methylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Methylsulfamoyl)amine | |
CAS RN |
72179-84-1 | |
Record name | N-Methylsulfuric diamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30524325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (methylsulfamoyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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